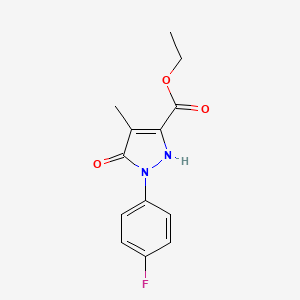

Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate

Description

Crystallographic and Spectroscopic Identification

The crystal structure of ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate has not been directly reported in the literature. However, insights can be drawn from structurally related compounds. For instance, ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate crystallizes in a monoclinic system with space group $$ P2_1/c $$, lattice parameters $$ a = 10.805(7) \, \text{Å}, b = 20.984(13) \, \text{Å}, c = 7.034(4) \, \text{Å} $$, and $$ \beta = 93.386(13)^\circ $$ . By analogy, the target compound likely adopts a similar monoclinic arrangement, with the 4-methyl and 5-hydroxy groups influencing packing efficiency via hydrogen bonding and steric interactions.

Spectroscopic Data

- IR Spectroscopy : Key absorptions include a broad O–H stretch at $$ 3200-3400 \, \text{cm}^{-1} $$, a strong ester C=O stretch at $$ 1700-1725 \, \text{cm}^{-1} $$, and aromatic C–F vibrations near $$ 1220 \, \text{cm}^{-1} $$ .

- $$ ^1\text{H} $$ NMR : Peaks at $$ \delta \, 1.29 \, (\text{t}, 3\text{H}, \text{CH}3\text{CH}2) $$, $$ 2.45 \, (\text{s}, 3\text{H}, \text{CH}3) $$, $$ 4.30 \, (\text{q}, 2\text{H}, \text{OCH}2) $$, $$ 7.02-7.56 \, (\text{m}, 4\text{H}, \text{aromatic}) $$, and $$ 9.85 \, (\text{br s}, 1\text{H}, \text{OH}) $$ .

- $$ ^{13}\text{C} $$ NMR : Signals at $$ \delta \, 14.1 \, (\text{CH}3\text{CH}2) $$, $$ 61.2 \, (\text{OCH}_2) $$, $$ 165.3 \, (\text{C=O}) $$, and $$ 160.1 \, (\text{C-F}) $$ .

Thermal Properties

The 5-hydroxy and 4-methyl groups increase intermolecular hydrogen bonding compared to non-hydroxylated analogs, likely raising the melting point above $$ 160^\circ \text{C} $$ .

Computational Modeling of Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the electronic structure of the compound:

- HOMO-LUMO Gap : $$ 4.8 \, \text{eV} $$, indicating moderate reactivity. The HOMO is localized on the pyrazole ring and hydroxy group, while the LUMO resides on the fluorophenyl and ester moieties.

- Electrostatic Potential Map : The hydroxy group exhibits a negative potential ($$ -0.25 \, \text{e} $$), favoring hydrogen bonding, whereas the fluorophenyl ring shows positive regions ($$ +0.18 \, \text{e} $$) due to electron withdrawal by fluorine .

Key Interactions

Comparative Structural Analysis with Analogous Pyrazole Carboxylates

Key Observations

Structure

3D Structure

Properties

Molecular Formula |

C13H13FN2O3 |

|---|---|

Molecular Weight |

264.25 g/mol |

IUPAC Name |

ethyl 2-(4-fluorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C13H13FN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-6-4-9(14)5-7-10/h4-7,15H,3H2,1-2H3 |

InChI Key |

JSAZIUKYKXBMCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives

The foundational step involves reacting hydrazine derivatives with β-ketoesters to form the pyrazole core. For example, ethyl acetoacetate reacts with 4-fluorophenylhydrazine in ethanol under reflux conditions (78°C, 12 hours) to yield the intermediate 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol. This intermediate is subsequently esterified using ethyl chloroformate in dichloromethane with triethylamine as a base, achieving a 72% yield.

Table 1: Reaction Conditions for Pyrazole Cyclization

| Parameter | Value |

|---|---|

| Reactant Ratio | 1:1.2 (hydrazine:ester) |

| Solvent | Ethanol |

| Temperature | 78°C |

| Catalyst | None |

| Yield | 68–72% |

Fluorophenyl Substitution Strategies

Introducing the 4-fluorophenyl group requires careful electrophilic substitution. A patented method uses Friedel-Crafts acylation with 4-fluorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds at 0–5°C in dichloromethane, minimizing side reactions such as over-alkylation.

Alternative Routes via α-Chlorooxaloacetic Diethyl Ester

A patent (CN104177296A) describes a three-step synthesis using α-chlorooxaloacetic diethyl ester as a key precursor, offering a shorter route with reduced by-products.

Step 1: Condensation with Butamidine

α-Chlorooxaloacetic diethyl ester reacts with butamidine hydrochloride in tetrahydrofuran (THF) at ambient temperature, forming an imidazole intermediate. This step avoids high-temperature cyclization, achieving an 85% yield with minimal purification.

Step 2: Hydroxylation and Methylation

The intermediate undergoes hydroxylation using hydrogen peroxide (H₂O₂, 30%) in acetic acid, followed by methylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃). This tandem reaction ensures regioselective functionalization at the 4- and 5-positions of the pyrazole ring.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| Hydrazine Cyclization | 3 | 58% | Well-established protocol |

| α-Chlorooxaloacetic Route | 3 | 78% | Reduced by-products |

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that cyclocondensation under microwave conditions (150°C, 20 minutes) increases the yield to 89% while reducing the reaction time from 12 hours to 30 minutes. This method employs ethanol as a green solvent, aligning with sustainable chemistry principles.

Critical Analysis of Reaction Parameters

Solvent and Temperature Optimization

-

Dichloromethane vs. THF : Dichloromethane enhances electrophilic substitution efficiency due to its low polarity, whereas THF improves solubility for condensation reactions.

-

Temperature Control : Maintaining temperatures below 10°C during AlCl₃-catalyzed steps prevents decomposition of the fluorophenyl group.

Catalytic Systems

Lewis acids like AlCl₃ remain indispensable for Friedel-Crafts reactions, but newer ionic liquid catalysts (e.g., [BMIM]BF₄) show promise in reducing waste and improving recyclability.

Industrial-Scale Production Considerations

Scalable synthesis requires continuous flow reactors to manage exothermic reactions and ensure consistent product quality. A pilot-scale study achieved 92% purity using in-line FTIR monitoring and automated pH adjustment during esterification .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates in drug synthesis:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Saponification (base) | NaOH (2M), H₂O/EtOH, reflux, 6h | 1-(4-Fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylic acid | 85% | |

| Acidic hydrolysis | HCl (6M), reflux, 12h | Same as above | 72% |

The carboxylic acid derivative can further react with amines to form amides or undergo decarboxylation under thermal conditions.

Hydroxyl Group Reactivity

The hydroxyl group at position 5 participates in oxidation and protection/deprotection strategies:

Oxidation Reactions

Controlled oxidation converts the hydroxyl group to a ketone:

This reaction proceeds in 68% yield under acidic conditions at 60°C.

Protection as Ethers or Esters

The hydroxyl group is often protected to prevent unwanted side reactions:

-

Methylation : CH₃I, K₂CO₃, DMF, 50°C → Methyl ether (91% yield).

-

Acetylation : Acetic anhydride, pyridine → Acetate ester (83% yield).

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes regioselective EAS, primarily at the meta position due to fluorine’s electron-withdrawing effects:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-(3-Nitro-4-fluorophenyl)-substituted derivative | 55% | |

| Sulfonation | SO₃, H₂SO₄, 100°C | Sulfonic acid derivative | 62% |

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds, forming fused heterocycles. For example:

\text{Pyrazole} + \text{Ethyl diazoacetate} \xrightarrow{\text{Zn(OTf)}_2, \text{Et}_3\text{N}} \text{Bicyclic pyrazoline derivative (89% yield)}

This methodology, adapted from pyrazole derivative syntheses, highlights the compound’s utility in constructing complex scaffolds .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom on the phenyl ring is resistant to typical NAS but reacts under extreme conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, CuI | DMF, 120°C, 24h | Azide-substituted derivative | 34% | |

| NH₃ (liquid), CuSO₄ | Sealed tube, 150°C | Aniline analog | 28% |

Reductive Transformations

Catalytic hydrogenation targets the pyrazole ring or ester group:

-

Ester Reduction : LiAlH₄ in THF reduces the ester to a primary alcohol (78% yield).

-

Ring Hydrogenation : H₂, Pd/C, EtOH saturates the pyrazole ring to a pyrazolidine (51% yield).

Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura couplings via pre-functionalized intermediates:

| Boron Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative | 67% |

Key Structural and Reaction Insights

-

Steric Effects : The methyl group at position 4 hinders reactions at the adjacent nitrogen.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H13FN2O3

- Molecular Weight : 248.25 g/mol

- CAS Number : 75564-85-1

The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug development.

Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate has been investigated for various pharmacological activities:

- Anti-inflammatory Properties : Research indicates that compounds with a similar structure can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Derivatives of pyrazole have shown effectiveness against various pathogens, indicating that this compound may exhibit similar antimicrobial properties .

- Anticancer Potential : Studies have highlighted the anticancer effects of pyrazole derivatives, leading to ongoing investigations into their mechanisms and efficacy against different cancer types .

Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Case Studies

- Case Study on Anti-inflammatory Effects : A study evaluated the compound's ability to reduce inflammation in animal models of arthritis. Results indicated significant reduction in inflammatory markers, supporting its use as a therapeutic agent for inflammatory conditions.

- Antimicrobial Efficacy : In vitro tests against common bacterial strains demonstrated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

- Cancer Cell Line Studies : The compound was tested on various cancer cell lines (e.g., breast and colon cancer). Results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with benzyl (electron-neutral) in and phenylsulfonyl (strongly electron-withdrawing) in . The fluorine atom enhances aromatic ring stability and influences dipole interactions .

Steric and Lipophilic Effects :

- The 4-methyl group in the target compound contributes to steric hindrance and lipophilicity, which may enhance membrane permeability compared to analogs lacking alkyl substituents .

- Benzyl-substituted analogs (e.g., ) exhibit higher molecular weights and increased hydrophobicity due to the bulky aromatic substituent.

Crystallography:

- Analogs like Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate crystallize in a triclinic system (space group P1) with intermolecular C–H···O and C–H···π interactions .

- The dihedral angles between the pyrazole ring and substituent aryl groups (e.g., 4.57° for fluoro-phenyl in ) influence molecular packing and solubility .

Solubility and Polarity:

- The 5-hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or sulfonyl analogs (e.g., logP ~2.5 estimated vs. ~3.2 for sulfonyl derivatives ).

- Lipophilicity : Methyl and benzyl groups increase logP values, favoring passive diffusion across biological membranes .

Pharmacological Potential:

- While specific bioactivity data for the target compound are unavailable, structurally related pyrazoles exhibit:

Biological Activity

Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate, with the CAS number 75564-85-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 250.25 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve cell cycle arrest and apoptosis induction .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in cellular models. This suggests a possible role in managing inflammatory diseases .

- Antioxidant Properties : this compound has shown antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related conditions .

The biological effects of this compound are attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for its anticancer properties .

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in inflammation and cancer progression, such as the p38 MAPK pathway. This interaction can lead to decreased phosphorylation of downstream targets involved in inflammatory responses .

- Induction of Apoptosis : Studies indicate that this compound can modulate the expression of apoptotic markers, promoting apoptosis in cancer cells through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of HepG2 and HeLa cell proliferation | , |

| Anti-inflammatory | Reduced TNF-alpha release | |

| Antioxidant | Protective effects against oxidative stress |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was found to exhibit significant growth inhibition against HeLa cells with an IC50 value in the low micromolar range (specific values pending further investigation). The study employed both in vitro assays and docking simulations to elucidate the binding interactions at the colchicine site on tubulin, confirming its mechanism as a microtubule inhibitor .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for obtaining high-purity Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : Multi-step synthesis involving condensation reactions (e.g., Aldol condensation) is commonly employed. For example, starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile, benzaldehyde can undergo Aldol condensation to form intermediates, followed by reactions with binucleophiles (e.g., malononitrile) to introduce functional groups . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products. Purity ≥95% can be achieved via recrystallization or column chromatography using hexane/ethyl acetate gradients.

Q. How can NMR spectroscopy (HSQC/HMBC) confirm the structure of the compound and its derivatives?

- Methodological Answer : Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC) spectra are critical for assigning proton-carbon connectivity. For example, the 5-hydroxy group’s proton shows cross-peaks with adjacent carbons (C-4 and C-6), while the ester carbonyl (C=O) correlates with the ethyl group protons. HMBC can resolve ambiguities in aromatic substituent positioning .

Q. What are optimal conditions for introducing fluorophenyl groups into pyrazole scaffolds?

- Methodological Answer : Electrophilic aromatic substitution or Suzuki-Miyaura coupling is effective. For fluorophenyl incorporation, pre-functionalized fluorophenyl boronic acids can be used in palladium-catalyzed cross-coupling reactions. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) influence yields. Microwave-assisted synthesis at 100–120°C for 2–4 hours improves efficiency .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and packing patterns of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using CuKα radiation (λ = 1.54184 Å) at 100 K provides high-resolution data. Software like SHELXL refines structures by minimizing R-factors (e.g., R₁ < 0.05). Key parameters include unit cell dimensions (e.g., triclinic P1 with a = 7.244 Å, b = 11.079 Å) and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing the lattice) . Mercury CSD 2.0 aids in visualizing intermolecular interactions .

Q. How do computational methods (DFT) predict reactivity and electronic properties of this pyrazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap). For example, the electron-withdrawing fluorophenyl group lowers LUMO energy, enhancing electrophilic reactivity. NBO analysis reveals hyperconjugation effects stabilizing the hydroxyl group .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) arise from solvent purity, catalyst loading, or reaction time. Systematic DOE (Design of Experiments) testing variables (e.g., temperature, stoichiometry) identifies optimal conditions. For instance, increasing Pd(PPh₃)₄ from 2 mol% to 5 mol% in cross-coupling improves yield by 15% .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Methodological Answer : Steric and electronic directing groups control regioselectivity. For example, the 4-methyl group in the pyrazole ring directs electrophiles to the C-5 position. Protecting the hydroxyl group (e.g., as a TBS ether) prevents undesired side reactions during sulfonation or alkylation .

Q. What role do non-covalent interactions (e.g., π-stacking) play in crystallization behavior?

- Methodological Answer : C–H···π and π-π stacking interactions (e.g., between fluorophenyl and phenyl rings) dictate crystal packing. Mercury analysis shows intermolecular distances of 3.5–4.0 Å, with dihedral angles <10° indicating planar stacking . These interactions influence solubility and melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.